N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14632664
InChI: InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3
SMILES:
Molecular Formula: C22H30N2
Molecular Weight: 322.5 g/mol

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14632664

Molecular Formula: C22H30N2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine -

Specification

Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
IUPAC Name N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine
Standard InChI InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3
Standard InChI Key QKHJITUCMYFHBJ-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine has the molecular formula C<sub>17</sub>H<sub>21</sub>N and a molecular weight of 239.355 g/mol . The compound features:

  • A piperidine ring substituted at the 4-position with a methyl group

  • N-Benzyl and N-methyl groups on the piperidine nitrogen

  • A 3-phenylpropyl side chain attached to the piperidine ring

Key physicochemical properties include:

PropertyValue
Exact Mass239.167 g/mol
PSA (Polar Surface Area)12.03 Ų
LogP (Partition Coefficient)4.19
HS Code2921499090

The high LogP value suggests significant lipophilicity, which may influence blood-brain barrier permeability—a trait observed in structurally related neuroactive compounds .

Synthetic Methodologies

Historical Synthesis

The original synthesis route, reported by Gold et al. (1982), involves a multi-step sequence :

  • Reductive Amination: Reacting 1-methyl-3-phenylpropylamine with benzaldehyde under catalytic hydrogenation conditions to form the N-benzyl intermediate.

  • Methylation: Introducing the methyl group via reaction with methyl iodide in the presence of a base.

  • Piperidine Functionalization: Coupling the resultant amine with a substituted piperidine precursor through nucleophilic substitution.

Critical reaction conditions include:

  • Use of palladium-on-carbon (Pd/C) for hydrogenation

  • Anhydrous tetrahydrofuran (THF) as the solvent for methylation

  • Temperature control (<40°C) to prevent N-demethylation side reactions

Modern Adaptations

Recent advances in piperidine chemistry, as exemplified by McElvain and Clemens (2014), suggest potential improvements :

  • Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to <2 hours for analogous piperidine derivatives

  • Chiral Resolution: Employing (−)-di-p-toluoyl-D-tartaric acid to isolate enantiomers, though the biological significance of stereochemistry in this compound remains unstudied

Pharmacological Profile

Neurotransmitter Transporter Interactions

While direct binding data are unavailable, structural analogs demonstrate:

  • Dopamine Transporter (DAT) Affinity: Ki values of 12–85 nM for compounds sharing the 3-phenylpropyl-piperidine motif

  • Serotonin Transporter (SERT) Selectivity: >100-fold selectivity over norepinephrine transporters in fluorophenyl-containing analogs

Physicochemical Behavior

Solubility and Stability

  • Aqueous Solubility: Estimated <0.1 mg/mL at pH 7.4 (calculated using Advanced Chemistry Development software)

  • Stability: Susceptible to oxidative degradation at the benzylic position, requiring storage under inert atmosphere

Spectroscopic Characteristics

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>):

  • δ 7.32–7.15 (m, 10H, aromatic)

  • δ 3.72 (s, 2H, N-CH<sub>2</sub>-Ph)

  • δ 2.45–2.18 (m, 6H, piperidine and propyl chain)

  • δ 1.95 (s, 3H, N-CH<sub>3</sub>)

Future Research Directions

  • Target Identification: Systematic screening against GPCR and ion channel panels

  • Prodrug Development: Esterification of the tertiary amine to improve oral bioavailability

  • Crystallographic Studies: X-ray analysis to guide structure-based drug design

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